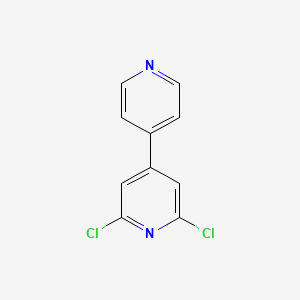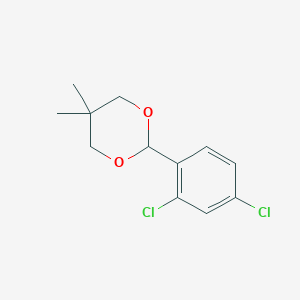
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a dichlorophenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Acetone or other suitable organic solvents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of dichlorophenyl ketones or carboxylic acids.
Reduction: Formation of dichlorophenyl alcohols or alkanes.
Substitution: Formation of various halogenated derivatives.
科学的研究の応用
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets, leading to the disruption of cellular processes. The compound may inhibit enzyme activity or interfere with cell membrane integrity, resulting in antimicrobial effects. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar dichlorophenyl structure but different functional groups.
2,4-Dichlorobenzyl alcohol: An antiseptic compound with a similar dichlorophenyl group but different chemical properties.
Uniqueness
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical reactivity and potential applications. Its combination of dichlorophenyl and dioxane moieties makes it a versatile compound in various research and industrial applications.
特性
CAS番号 |
5436-85-1 |
|---|---|
分子式 |
C12H14Cl2O2 |
分子量 |
261.14 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H14Cl2O2/c1-12(2)6-15-11(16-7-12)9-4-3-8(13)5-10(9)14/h3-5,11H,6-7H2,1-2H3 |
InChIキー |
WUXKVKLALVHUJI-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)C2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
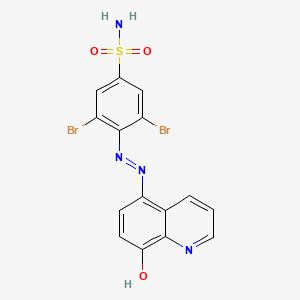
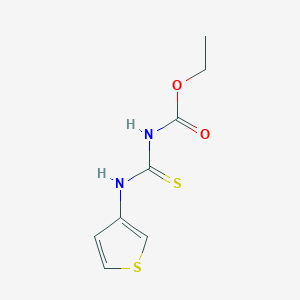
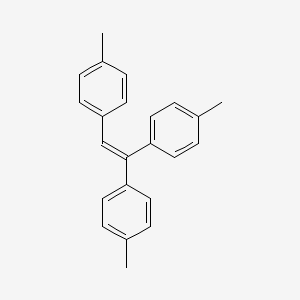
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

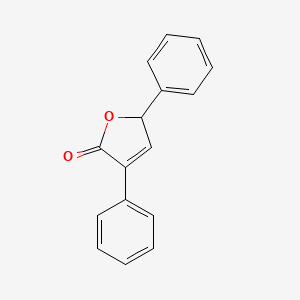
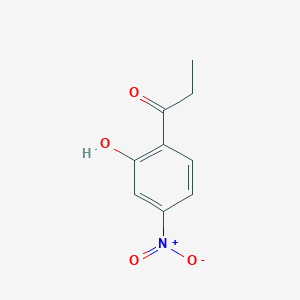
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)

